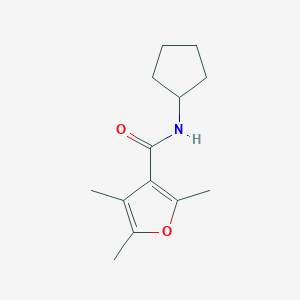
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is widely used in scientific research for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide exerts its pharmacological effects by binding to and blocking the 5-HT3 receptors, which are located in the central and peripheral nervous systems. This results in the inhibition of serotonin-mediated neurotransmission, leading to a decrease in nausea and vomiting, as well as other physiological effects.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of serotonin-mediated neurotransmission, the reduction of gastric acid secretion, and the modulation of the immune system. It has also been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has several advantages for use in lab experiments, including its high selectivity and potency for the 5-HT3 receptor, as well as its ability to cross the blood-brain barrier. However, its short half-life and potential for off-target effects can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in scientific research. One potential area of investigation is its use in the treatment of Alzheimer's disease, where it has been shown to have neuroprotective effects. Another area of interest is its potential use in the treatment of depression, where it has been shown to have antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of 2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide and its potential for use in other medical conditions.
Métodos De Síntesis
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide can be synthesized using a variety of methods, including the reaction of furan-3-carboxylic acid with 2,4,5-trimethyl-1-piperidinol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 2-propanol and hydrochloric acid to yield 2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and depression. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-10(2)18-8-6-14(7-9-18)17-16(19)15-11(3)12(4)20-13(15)5/h10,14H,6-9H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRTFLSSVUWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCN(CC2)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)


![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
